3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole

Description

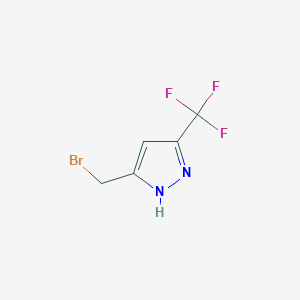

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a bromomethyl (-CH2Br) group at position 3 and a trifluoromethyl (-CF3) group at position 5 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to the reactivity of the bromomethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions . Its molecular formula is C5H4BrF3N2, with a molecular weight of 229.00 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRNGXYKFUSHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231706 | |

| Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129412-06-1, 69918-48-5 | |

| Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129412-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole begins with the construction of the pyrazole core. Regioselective introduction of the trifluoromethyl group is achieved through cyclocondensation reactions involving trifluoromethyl-substituted ketones and hydrazine derivatives.

Key Precursors and Reaction Pathways

The most common method involves reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine hydrochloride. This reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole , which are separated via distillation or chromatography.

Table 1: Reaction Conditions for Pyrazole Core Synthesis

The selectivity for the 3-trifluoromethyl isomer is enhanced by optimizing reaction conditions, such as using aqueous methylhydrazine and minimizing solvent usage.

Functionalization and Bromination

After isolating 1-methyl-5-(trifluoromethyl)-1H-pyrazole , the methyl group at position 3 is brominated. N-Bromosuccinimide (NBS) is the preferred brominating agent due to its mild and selective reactivity.

Table 2: Bromination of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole

| Substrate | Brominating Agent | Solvent | Temperature | Time | Yield | |

|---|---|---|---|---|---|---|

| 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | NBS | CH₂Cl₂ | 0°C | 2 hrs | >85% | |

| 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | NBS | DMF | RT | 12 hrs | 75% |

Bromination occurs regioselectively at the methyl group, driven by the electron-donating nature of the adjacent pyrazole nitrogen. The reaction proceeds without dehydrohalogenation due to the stability of the pyrazole ring.

Alternative Synthetic Routes

Flow Chemistry for Functionalization

Lithiation of the pyrazole core in flow reactors enables precise functionalization. For instance, 1-methyl-5-(trifluoromethyl)-1H-pyrazole can undergo lithiation at position 4, followed by electrophilic trapping with bromine sources. This method avoids batch-wise side reactions and improves scalability.

Optimization and Challenges

Regioselectivity Control

Achieving high regioselectivity for the 5-trifluoromethyl isomer is critical. Factors influencing this include:

Applications and Derivatives

This compound serves as a versatile intermediate for:

- Cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.

- Nucleophilic substitution (e.g., with amines, thiols) to generate bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

Synthetic Methodologies

Recent advancements in the synthesis of 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole have led to the development of high-yielding methods that facilitate the production of this compound and its derivatives. For instance, a practical one-step synthesis method has been reported, which utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. This method allows for the efficient separation of regioisomeric mixtures of pyrazoles through boiling point vs. pressure diagram analysis .

Table 1: Synthetic Methods for this compound

| Methodology | Description | Yield |

|---|---|---|

| One-step synthesis | Utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | High |

| Bromination | Conducted using N-bromosuccinimide (NBS) under mild conditions | Efficient |

Biological Activities

The biological significance of this compound is underscored by its potential as an active pharmaceutical ingredient (API). Compounds featuring the trifluoromethyl group are known for enhancing metabolic stability and bioactivity. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties .

Case Study: Trifluoromethylated Pyrazole Ligands

In a study focusing on trifluoromethylated pyrazole ligands, compounds were synthesized that demonstrated significant biological activity in catalysis and drug discovery. These ligands showed promise in enhancing the efficacy of various therapeutic agents .

Table 2: Biological Activities of Pyrazole Derivatives

| Activity Type | Description | Example |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in biological models | Trifluoromethylated pyrazoles |

| Anti-cancer | Induces apoptosis in cancer cells | Specific pyrazole derivatives |

Applications in Agrochemistry

The compound also finds applications in agrochemistry as intermediates for developing herbicides and pesticides. Pyrazole derivatives are recognized for their herbicidal effects, contributing to effective crop protection strategies. The synthesis of these derivatives often involves modifying the pyrazole core to enhance its herbicidal properties .

Case Study: Herbicidal Activity

Research has demonstrated that certain pyrazole derivatives possess excellent herbicidal activity against a variety of plant species. These compounds are synthesized through processes that incorporate trifluoromethyl groups to improve their efficacy and selectivity .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Positional Isomers

- 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (QC-3663)

- 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Functional Group Modifications

- 3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole

Aryl-Substituted Derivatives

Physicochemical Properties

Biological Activity

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C5H4BrF3N2

- Molecular Weight : 227.00 g/mol

- CAS Number : 69918-48-5

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| E. coli | 32 | Comparable to Amoxicillin |

| Staphylococcus aureus | 16 | Better than Vancomycin |

| Pseudomonas aeruginosa | 64 | Similar to Ciprofloxacin |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It acts as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. In vitro studies demonstrated that it effectively reduced lactate production in cancer cell lines.

Case Study: Inhibition of LDH Activity

In a study involving MiaPaCa2 pancreatic cancer cells, this compound exhibited low nanomolar inhibition of both LDHA and LDHB isoforms. This inhibition was associated with a significant reduction in glycolysis rates, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound binds to active sites on enzymes like LDH, disrupting their function and leading to decreased metabolic activity in cancer cells.

- Antimicrobial Mechanism : The presence of the bromomethyl and trifluoromethyl groups enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent disruption of bacterial cell integrity.

Structure-Activity Relationship (SAR)

The structural modifications in pyrazole derivatives significantly influence their biological activities. The trifluoromethyl group is particularly noted for enhancing antifungal activity and overall potency against microbial pathogens .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and antimicrobial potency |

| Bromomethyl group | Enhances binding affinity to target enzymes |

Safety Profile

While exploring the therapeutic potential of this compound, safety assessments are crucial. Reports indicate that the compound can cause skin irritation and serious eye damage upon exposure . Therefore, handling precautions should be observed during laboratory use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.